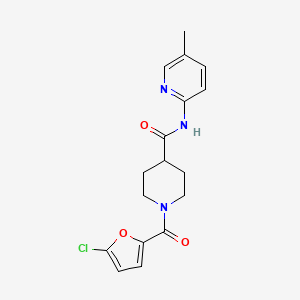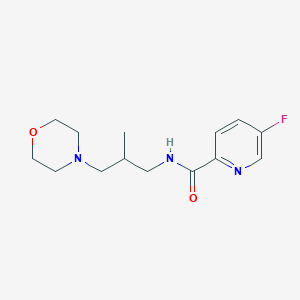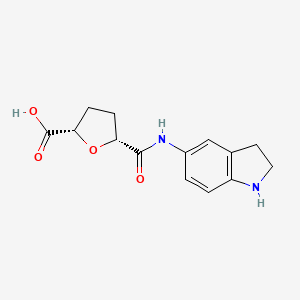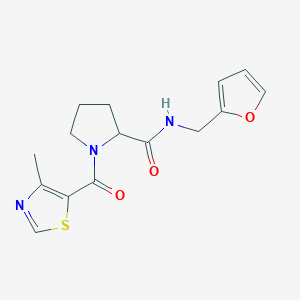![molecular formula C19H20N4O3 B6953514 [4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B6953514.png)
[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone is a complex organic compound that features a unique combination of pyrrolidine, pyrazolopyrimidine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 3-methoxybenzaldehyde, the pyrrolidine ring can be constructed through a Mannich reaction, followed by cyclization.
Synthesis of the Pyrazolopyrimidine Core: This involves the condensation of a suitable pyrazole derivative with a pyrimidine precursor under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the pyrazolopyrimidine core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. Its structure suggests it could be a candidate for anti-inflammatory, anticancer, or antiviral agents.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the pyrazolopyrimidine core can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
[4-Hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone: Unique due to the combination of pyrrolidine and pyrazolopyrimidine.
This compound: Similar in structure but may have different substituents on the aromatic ring or pyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-12-6-7-23-18(21-12)16(10-20-23)19(25)22-11-14(24)9-17(22)13-4-3-5-15(8-13)26-2/h3-8,10,14,17,24H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTJVKQAGRLNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)C(=O)N3CC(CC3C4=CC(=CC=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-2-fluoro-N-[2-methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]benzamide](/img/structure/B6953435.png)
![N-[2-(3-bromoanilino)ethyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B6953441.png)
![N-[(2-fluoro-3-methoxyphenyl)methyl]-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B6953463.png)
![5-fluoro-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]pyridine-2-carboxamide](/img/structure/B6953473.png)

![N-(furan-2-ylmethyl)-10-oxo-N-(thiophen-2-ylmethyl)pentacyclo[5.3.0.02,5.03,9.04,8]decane-3-carboxamide](/img/structure/B6953480.png)


![1-[4-(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]pentane-1,4-dione](/img/structure/B6953492.png)
![(3-Hydroxypyridin-2-yl)-(3-phenyl-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B6953499.png)
![(3-Ethyl-1-methylpyrazol-4-yl)-[4-hydroxy-2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B6953513.png)
![4-[(4-chlorophenyl)methyl]-N-[(2-methylpyrazol-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B6953518.png)

